(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
Description
(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl substituent at position 6, and a carboxylic acid moiety at position 3. Its stereochemistry (3S,6R) is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity often dictates biological activity .
The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes. Piperidine derivatives like this are widely used as intermediates in pharmaceuticals, particularly in the synthesis of protease inhibitors, alkaloids, and receptor ligands.
Properties
IUPAC Name |
(3S,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMQIKRCZLVQN-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 6-methylpiperidine.
Protection of Amine Group: The amine group of 6-methylpiperidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This reaction forms the Boc-protected intermediate.
Carboxylation: The Boc-protected intermediate is then subjected to carboxylation using carbon dioxide (CO2) and a suitable catalyst to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is acid-labile, enabling selective removal under controlled conditions.
Mechanistic Insight :
The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol. The carboxylic acid remains intact under these conditions.
Carboxylic Acid Functionalization
The carboxylic acid group participates in standard derivatization reactions:
Esterification
Amide Formation
| Coupling Reagents | Amine Partner | Products | Efficiency |
|---|---|---|---|
| HATU, DIPEA | Benzylamine | Boc-protected piperidine-3-carboxamide | 78–85% |
| EDCI/HOBt | Amino acid methyl esters | Dipeptide analogs | 65–75% |
Ring Functionalization
The piperidine ring undergoes selective modifications:
N-Alkylation
After Boc deprotection, the secondary amine reacts with alkyl halides:
| Alkylating Agent | Base | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | 6-Methyl-3-carboxy-N-methylpiperidine | 60% |
| Benzyl bromide | DBU | N-Benzyl derivative | 82% |
Oxidation/Reduction
The methyl group at C6 and the carboxylic acid influence redox behavior:
Comparative Reactivity with Analogues
Reactivity differences arise from stereochemistry and substituents:
Stability and Storage
Scientific Research Applications
Medicinal Chemistry
This compound is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs, particularly in the field of neuropharmacology.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid exhibit potential as inhibitors of certain enzymes linked to neurological disorders. For instance, modifications to the piperidine ring have yielded compounds with enhanced binding affinity to specific receptors, suggesting avenues for therapeutic interventions in conditions like Alzheimer's disease.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other complex molecules. Its functional groups allow it to participate in various chemical reactions, making it versatile for synthetic chemists.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Esterification | Used to form esters with alcohols under acidic conditions. |
| Amidation | Reacts with amines to form amides, useful in peptide synthesis. |
| Reduction | Can be reduced to yield amines, expanding its utility in drug design. |
Chemical Reagents
As a reagent, this compound is employed in various laboratory settings for the synthesis of other chemical entities. Its stability and reactivity profile make it suitable for use in both academic research and industrial applications.
Example: Synthesis of Peptides
In peptide synthesis, the compound can be utilized as a protecting group for amino acids, facilitating stepwise assembly while preventing unwanted reactions during synthesis.
Mechanism of Action
The mechanism of action of (3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protecting group can be selectively removed to expose the active amine group, which can then bind to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
Boc vs. Benzyloxycarbonyl: Boc-protected derivatives (e.g., ) exhibit higher molecular weights than benzyloxycarbonyl analogs () due to the tert-butyl group’s bulk .
Stereochemical Impact :
- The (3S,6R) configuration of the target compound distinguishes it from (3S,6S) and (3R,6S) isomers (), which may influence receptor binding or crystallization behavior .
Hazards :
Comparison with Pyrrolidine Derivatives ()
Piperidine (6-membered ring) and pyrrolidine (5-membered ring) derivatives differ in ring strain and conformational flexibility:
Key Differences :
- The trifluoromethyl group () introduces strong electron-withdrawing effects, which are absent in the target compound’s methyl group .
Biological Activity
(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid, with the CAS number 1253200-92-8, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a methyl substitution at the 6-position of the piperidine ring. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 243.3 g/mol
- PubChem CID : 66739888
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Antimicrobial Activity
Studies have shown that piperidine derivatives possess antimicrobial properties. For instance, this compound has demonstrated effectiveness against certain strains of bacteria and fungi. This suggests its potential utility in developing new antimicrobial agents.
Anticancer Properties
Preliminary research indicates that compounds related to this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Further studies are necessary to elucidate the specific pathways involved.
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this piperidine derivative may influence central nervous system functions. It could potentially act as a modulator of neurotransmitter release or receptor activity, which warrants investigation into its effects on mood disorders and neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Cytotoxicity Assay :
- In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values around 30 µM.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1253200-92-8 |
| Molecular Formula | CHNO |
| Molecular Weight | 243.3 g/mol |
| Antimicrobial Activity | Effective against E. coli |
| Cytotoxicity IC | ~30 µM on MCF-7 cells |
Q & A
Q. What methodologies evaluate environmental impact or biodegradability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
